molecular formula C23H30N6O3 B2844875 1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848063-51-4

1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2844875
M. Wt: 438.532
InChI Key: JKIQBDVFTIQIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H30N6O3 and its molecular weight is 438.532. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives have been synthesized and characterized for their solid-state fluorescence emission and positive solvatochromism. These compounds exhibit different HOMO–LUMO gaps and variable red-shifted emission in their solid state, demonstrating the potential to effectively tune the photophysical properties of these chromophores through rational molecular design. Moreover, these compounds can be easily and reversibly protonated at the nitrogen atoms, causing dramatic color changes. This property opens up avenues for developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).

Crystal Structures and Molecular Interactions

Research on 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has revealed that these molecules can form various hydrogen bonds and π-π stacking interactions, leading to different crystal structures. This study provides insights into the molecular structures and potential interactions of similar compounds, which could be relevant for designing materials with specific crystalline properties (Trilleras et al., 2009).

Synthesis and Preliminary In Vitro Cytotoxic Evaluation

The synthesis and characterization of dihydropyrimidine-2,4(1H,3H)-dione derivatives have been reported, showcasing a method for producing compounds with potential for biological evaluation against cancer cell lines. This research highlights the synthetic strategies and the importance of structural characterization in developing compounds with potential therapeutic applications (Udayakumar et al., 2017).

DNA Binding, Cleavage, and Cytotoxicity

Mixed-ligand copper(II) maltolate complexes have been synthesized and characterized, showing the ability to bind DNA and cleave plasmid pBR322 DNA by a hydrolytic mechanism. These complexes have exhibited cytotoxicity against HeLa (cervical) cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment. This research demonstrates the application of metal complexes in studying DNA interactions and exploring anticancer properties (Barve et al., 2009).

properties

IUPAC Name

1,7-dimethyl-9-(4-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-16-4-6-18(7-5-16)28-14-17(2)15-29-19-20(24-22(28)29)25(3)23(31)27(21(19)30)9-8-26-10-12-32-13-11-26/h4-7,17H,8-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIQBDVFTIQIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dimethyl-3-(2-morpholinoethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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